(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide
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Overview
Description
(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(p-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide in biological systems involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. The compound’s hydrazone group can form stable complexes with metal ions, which may also contribute to its biological activity by disrupting metal-dependent enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-benzylidene-2-(p-methoxyphenoxy)acetohydrazide
- (E)-N’-benzylidene-2-(p-chlorophenoxy)acetohydrazide
- (E)-N’-benzylidene-2-(p-nitrophenoxy)acetohydrazide
Uniqueness
(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide is unique due to the presence of the p-tolyloxy group, which imparts specific electronic and steric properties to the molecule. This group can influence the compound’s reactivity and its interactions with biological targets, potentially leading to enhanced biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-13-7-9-15(10-8-13)20-12-16(19)18-17-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDATCNPSPZWJF-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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